molecular formula C16H17N3OS B589288 4-Desmethoxy Omeprazole-d3 Sulfide CAS No. 1794938-78-5

4-Desmethoxy Omeprazole-d3 Sulfide

Cat. No.: B589288
CAS No.: 1794938-78-5
M. Wt: 302.41
InChI Key: YTUHHMNQRUNZTP-HPRDVNIFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desmethoxy Omeprazole-d3 Sulfide involves the incorporation of deuterium atoms into the Omeprazole molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Desmethoxy Omeprazole-d3 Sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols.

Mechanism of Action

The mechanism of action of 4-Desmethoxy Omeprazole-d3 Sulfide is similar to that of Omeprazole. It acts as a proton pump inhibitor by irreversibly binding to the H+/K+ ATPase enzyme in the gastric parietal cells. This binding inhibits the final step of gastric acid production, thereby reducing acid secretion. The deuterium labeling allows for detailed studies of the compound’s metabolic pathways and interactions within the body.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Desmethoxy Omeprazole-d3 Sulfide is unique due to its stable isotope labeling, which allows for precise analytical studies and tracing of metabolic pathways. This makes it particularly valuable in research and quality control applications.

Properties

IUPAC Name

2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUHHMNQRUNZTP-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=C(C=C(C=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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